molecular formula C7H9BO3S B065557 (4-(Methylsulfinyl)phenyl)boronic acid CAS No. 166386-48-7

(4-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B065557
CAS No.: 166386-48-7
M. Wt: 184.03 g/mol
InChI Key: YOTGALZTDVXUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfinyl)benzeneboronic acid is an organoboron compound with the molecular formula C7H9BO3S and a molecular weight of 184.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a methanesulfinyl group. It is known for its versatility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

4-(Methanesulfinyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The compound is used in the preparation of Macrocyclic Mcl-1 inhibitors for the treatment of multiple Myeloma . The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .

Preparation Methods

The synthesis of 4-(Methanesulfinyl)benzeneboronic acid typically involves the oxidation of 4-(Methylthio)phenylboronic acid . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, at controlled temperatures to ensure the selective oxidation of the methylthio group to the methanesulfinyl group.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

4-(Methanesulfinyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene. Major products formed from these reactions depend on the specific reactants used but often include substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

4-(Methanesulfinyl)benzeneboronic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(Methanesulfinyl)benzeneboronic acid lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(4-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGALZTDVXUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378530
Record name [4-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-48-7
Record name [4-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4-(methylthio)phenyl]boronic acid (1.008 g) in acetonitrile (60 ml) and water (6 ml) was cooled with a dry ice-acetone bath until it just began to freeze. A solution of ceric ammonium nitrate (6.72 g) in water (10 ml) was added with swirling. The resulting solution was left to warm to room temperature. The mixture was then basified to pH5 by addition of 8% aqueous sodium bicarbonate (16 ml) and evaporated to dryness by re-evaporation with absolute ethanol. The dried residue was purified by SPC (Merck 7729) using ethyl acetate-ethanol (9:1 followed by 4:1 and 7:3) as eluent, to give a colourless solid. The solid was further purified by FCC eluting with dichloromethane:ethanol (9:1) to give the title compound (1.00 g) as a colourless gum.
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.